molecular formula C9H9N3O2 B12237846 6,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

6,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B12237846
M. Wt: 191.19 g/mol
InChI Key: OSGKWUGKBXNHND-UHFFFAOYSA-N
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Description

6,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 5-amino-3-methylpyrazole with malonic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups.

Scientific Research Applications

6,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell growth or the reduction of inflammation . The compound’s photophysical properties are attributed to its ability to absorb and emit light, making it useful in optical applications .

Comparison with Similar Compounds

  • 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
  • 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Comparison: 6,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrazole and pyrimidine rings. This substitution pattern influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different photophysical properties, making it more suitable for certain applications, such as fluorescent probes or enzyme inhibitors .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

6,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-5-4-10-8-3-7(9(13)14)11-12(8)6(5)2/h3-4H,1-2H3,(H,13,14)

InChI Key

OSGKWUGKBXNHND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=CC(=N2)C(=O)O)N=C1)C

Origin of Product

United States

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